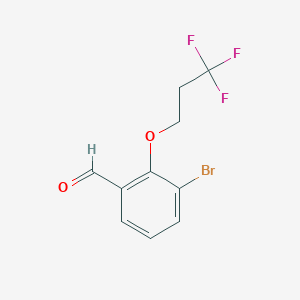![molecular formula C21H30O3 B1454593 2-[(2E)-3,7-二甲基辛-2,6-二烯基]-3-羟基-5-戊基环己-2,5-二烯-1,4-二酮 CAS No. 1884127-66-5](/img/structure/B1454593.png)
2-[(2E)-3,7-二甲基辛-2,6-二烯基]-3-羟基-5-戊基环己-2,5-二烯-1,4-二酮
描述
Synthesis Analysis
This involves detailing the methods and reactions used to synthesize the compound. It may include the starting materials, reagents, catalysts, and conditions used in the synthesis .Molecular Structure Analysis
This involves determining the arrangement of atoms within the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes identifying the reactants, products, and the conditions under which the reaction occurs .Physical And Chemical Properties Analysis
This involves determining properties such as melting point, boiling point, solubility, density, and reactivity .科学研究应用
Neuroprotective Agent in Parkinson’s Disease
VCE-003 has shown promise as a neuroprotective agent in experimental models of Parkinson’s disease (PD). Studies have demonstrated that VCE-003.2, a derivative of VCE-003, can improve neurological status and preserve neurons in the substantia nigra when administered orally in mice. This suggests its potential for development as a treatment for PD, offering a different approach compared to classic dopaminergic replacement therapies .
Anti-Inflammatory Properties
The anti-inflammatory properties of VCE-003 are notable, particularly in the context of neuroinflammation. An oral lipid formulation of VCE-003.2 has been evaluated in mice with inflammation-driven neuronal deterioration, showing significant improvement in symptoms. This points to its application in treating conditions where inflammation plays a key role .
Huntington’s Disease Therapy
VCE-003.2 has also been researched for its therapeutic effects in Huntington’s disease. Oral administration of the compound protected neurons from damage, reduced neuroinflammation, and improved motor performance in experimental models. This highlights its potential as a treatment option for neurodegenerative diseases beyond PD .
Material Science Applications
While not directly related to VCE-003, the study of thiophene derivatives, which share structural similarities with VCE-003, has implications in material science. Thiophene-based molecules are used in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs), showcasing the compound’s potential influence in this field .
作用机制
Target of Action
The primary targets of VCE-003 are the peroxisome proliferator-activated receptor-gamma (PPAR-γ) and the CB1 and CB2 receptors . PPAR-γ is a nuclear receptor that plays a crucial role in regulating lipid metabolism, inflammation, cell proliferation, differentiation, and apoptosis . The CB1 and CB2 receptors are part of the endocannabinoid system, which is involved in various physiological processes including pain sensation, mood, and memory .
Mode of Action
VCE-003 interacts with its targets primarily through activation of PPAR-γ . This activation leads to a series of downstream effects that contribute to its neuroprotective and anti-inflammatory properties .
Biochemical Pathways
Upon activation of PPAR-γ, VCE-003 influences several biochemical pathways. These include pathways involved in inflammation, neuroprotection, and cell survival . The exact mechanisms are still under investigation, but it is known that PPAR-γ activation can inhibit pro-inflammatory genes and promote the expression of anti-inflammatory and neuroprotective genes .
Pharmacokinetics
The pharmacokinetics of VCE-003 involve its absorption, distribution, metabolism, and excretion (ADME). After oral administration, VCE-003 is absorbed and distributed throughout the body . The compound’s bioavailability and potential undesired side effects were evaluated by analyzing hepatotoxicity after chronic treatment
Result of Action
The activation of PPAR-γ by VCE-003 results in neuroprotective effects. It has been shown to protect striatal medium spiny neurons from damage induced by mutant huntingtin, a protein involved in Huntington’s disease . This protection is associated with an attenuation of neuroinflammation and an improvement in motor performance . Furthermore, VCE-003 promotes neurogenesis, increasing the formation of neuroblasts and enhancing effective neurogenesis .
安全和危害
属性
IUPAC Name |
2-[(2E)-3,7-dimethylocta-2,6-dienyl]-3-hydroxy-5-pentylcyclohexa-2,5-diene-1,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30O3/c1-5-6-7-11-17-14-19(22)18(21(24)20(17)23)13-12-16(4)10-8-9-15(2)3/h9,12,14,24H,5-8,10-11,13H2,1-4H3/b16-12+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQJZGZRGXVDCJN-FOWTUZBSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1=CC(=O)C(=C(C1=O)O)CC=C(C)CCC=C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCC1=CC(=O)C(=C(C1=O)O)C/C=C(\C)/CCC=C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001019274 | |
| Record name | VCE-003 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001019274 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(2E)-3,7-dimethylocta-2,6-dienyl]-3-hydroxy-5-pentylcyclohexa-2,5-diene-1,4-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the mechanism of action of VCE-003 and its downstream effects?
A1: VCE-003 exerts its therapeutic effects through a multifaceted approach primarily involving the activation of CB2 receptors and PPARγ receptors. []
Q2: What are the in vitro and in vivo effects of VCE-003 in models of multiple sclerosis?
A2: VCE-003 has demonstrated promising results in both in vitro and in vivo models of multiple sclerosis (MS):
- In vitro: VCE-003 inhibits the IL-17-induced polarization of macrophages to a pro-inflammatory M1 profile and reduces LPS-induced iNOS expression in microglia, indicating its anti-inflammatory potential. []
- In vivo: In a murine model of experimental autoimmune encephalomyelitis (EAE), a commonly used model for MS, VCE-003 administration led to:
- Amelioration of neurological defects and reduced EAE severity. []
- Decreased infiltration of immune cells, particularly CD4+ T cells, into the spinal cord. []
- Inhibition of Th1 and Th17 responses in the spinal cord. []
- Reduced microglial activation and axonal damage, with preservation of myelin sheaths. []
Q3: How does the structure of VCE-003 relate to its activity?
A3: VCE-003 is a cannabigerol quinone derivative. While detailed SAR studies are limited, research suggests that the quinone moiety plays a crucial role in its biological activity. [] Further research exploring structural modifications and their impact on potency, selectivity, and metabolic stability is needed.
Q4: Are there any known alternatives or substitutes for VCE-003?
A4: While other phytocannabinoids like cannabigerol (CBG) and cannabidivarin (CBDV) have shown promise in preclinical models of neurodegenerative diseases, [] they are structurally distinct from VCE-003. Direct comparisons of their efficacy, potency, and safety profiles are currently lacking. Further research is needed to fully understand the potential of these alternatives and their suitability as substitutes for VCE-003.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



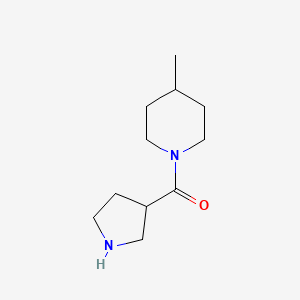

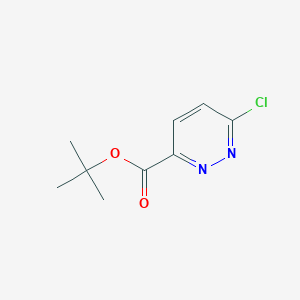
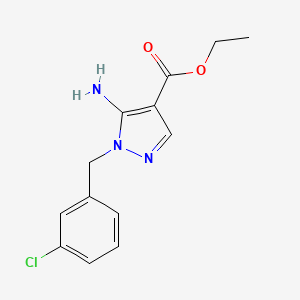
![3-[(Chlorosulfonyl)(2-methoxyethyl)amino]propanenitrile](/img/structure/B1454519.png)
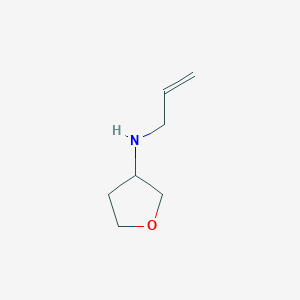
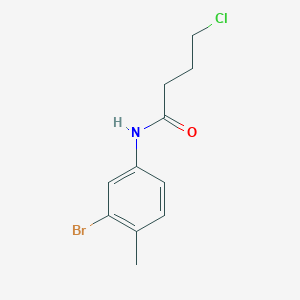
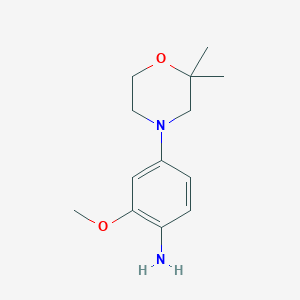
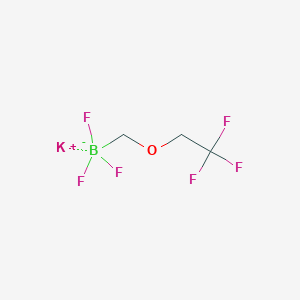
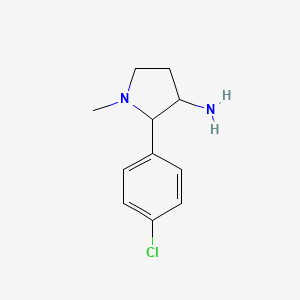


![8-(Piperazin-1-yl)-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B1454532.png)
